1-(2,6-Difluoro-3-nitrobenzoyl)pyrrolidine
Overview
Description
1-(2,6-Difluoro-3-nitrobenzoyl)pyrrolidine is a small molecule with the CAS Number: 1417569-01-7 . It has a molecular weight of 256.21 and its IUPAC name is this compound .
Molecular Structure Analysis
The molecular formula of this compound is C11H10F2N2O3 . The InChI code for this compound is 1S/C11H10F2N2O3/c12-7-3-4-8 (15 (17)18)10 (13)9 (7)11 (16)14-5-1-2-6-14/h3-4H,1-2,5-6H2 .Scientific Research Applications
Tautomerism in Chemical Compounds
Research has explored the tautomerism in derivatives of aminonicotinic acid, which relates to the chemical behavior of compounds like 1-(2,6-Difluoro-3-nitrobenzoyl)pyrrolidine. These studies have used NMR and IR spectroscopy to understand the structural dynamics of such compounds (Smrčková, Juricová, & Prutianov, 1994).
Crystal Structure Analysis
The crystal structure of related compounds has been determined using techniques like powder diffraction. This provides insights into the molecular architecture and interactions within the crystal structure of such compounds (Rybakov, Zhukov, Babaev, & Sonneveld, 2001).
Polyimide Synthesis
There's significant research in synthesizing polyimides using compounds like this compound. These polyimides have applications in various fields due to their excellent solubility and thermal stability (Zhang et al., 2007).
Electrochemical and Optical Properties
Studies on nitrobenzoyl pyrrolidine derivatives have shed light on their electrochemical and optical properties. These compounds exhibit electrochromic behavior and fluorescence, which can be leveraged in various technological applications (Coelho, Nascimento, Ribeiro, & Navarro, 2014).
Antibacterial Activity
Some derivatives of pyrrolidine have been noted for their antibacterial properties. This indicates potential for medical and pharmaceutical applications (Angelov, Terziyska, & Georgiev, 2023).
Synthesis of Polyamides
The compound is used in the synthesis of novel polyamides, which are known for their stability and low dielectric constants. These materials have broad applications in the electronics industry (Wang et al., 2006).
Multidentate N-Heterocyclic Biscarbenes
Research into compounds structurally similar to this compound has led to the development of multidentate N-heterocyclic biscarbenes and their complex derivatives. These have potential applications in organometallic chemistry and catalysis (Caballero et al., 2001).
Stereoelectronic Effects in Proline Derivatives
The study of proline derivatives, which share structural similarities with this compound, has contributed to understanding stereoelectronic effects in organic chemistry. This research is critical in drug design and synthesis (Pandey, Yap, & Zondlo, 2014).
Safety and Hazards
Properties
IUPAC Name |
(2,6-difluoro-3-nitrophenyl)-pyrrolidin-1-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2N2O3/c12-7-3-4-8(15(17)18)10(13)9(7)11(16)14-5-1-2-6-14/h3-4H,1-2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSDDJCVJZXXGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(C=CC(=C2F)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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